1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium
Description
Properties
IUPAC Name |
1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4/h5-14H,1-4H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBBCDZXYIAFHO-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859789 | |
| Record name | 1,3,3-Trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indol-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include alkylation, acylation, and other functional group modifications to achieve the desired molecular structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, substituted indoles, and adducts formed through electrophilic addition.
Scientific Research Applications
Applications in Organic Chemistry
Dyes and Pigments:
Due to its indole structure, this compound can be used as a dye or pigment in various applications. Its vibrant color properties make it suitable for use in textiles and coatings.
Fluorescent Probes:
The compound's unique electronic properties allow it to function as a fluorescent probe in biochemical assays. It can be utilized to label biomolecules for imaging and detection purposes due to its strong fluorescence under UV light.
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. Studies have shown that 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium may inhibit the growth of cancer cells through various mechanisms .
Neuroprotective Effects:
Some studies suggest that indole derivatives possess neuroprotective effects against neurodegenerative diseases. This compound may be investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.
Material Science Applications
Organic Light Emitting Diodes (OLEDs):
The electronic properties of this compound make it a candidate for use in OLED technology. Its ability to emit light efficiently when subjected to an electric current is valuable for display technologies.
Conductive Polymers:
In materials science, it can serve as a dopant in conductive polymers, enhancing their electrical conductivity and making them suitable for various electronic applications.
Regulatory Considerations
Given its potential applications in cosmetics and pharmaceuticals, regulatory assessments are necessary to ensure safety and efficacy. The European Commission's regulations outline requirements for safety assessments of cosmetic ingredients .
Case Studies
Mechanism of Action
The mechanism by which 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Conjugation Length and Absorption Properties
- Target Compound: The ethenyl bridge between two substituted indole rings creates a conjugated system with moderate π-extension.
- IR783 (Heptamethine Cyanine Dye) : Features a heptamethine chain (seven conjugated carbons) and sulfobutyl groups, resulting in a λmax of ~783 nm in the near-infrared (NIR) range. This extended conjugation enables applications in bioimaging .
- 1,3,3-Trimethyl-2-penta-1,3-dienyl Indolium : A derivative with a five-carbon conjugated system (penta-1,3-dienyl) shows a λmax of 546 nm , highlighting how elongation of the π-system shifts absorption to longer wavelengths .
Substituent Effects
- Methyl vs. Ethyl Groups : The target compound’s 1,3,3-trimethyl substituents enhance steric stability compared to ethyl-substituted analogs (e.g., 1-ethyl-3,3-dimethyl derivatives), which may exhibit lower thermal stability .
- Counterion Influence : The target compound’s chloride or phosphate salts (e.g., C₂₂H₂₅N₂O₄P in ) contrast with IR783’s sulfonate groups, affecting solubility. Phosphate salts generally offer better aqueous solubility than chloride salts .
Biological Activity
1,3,3-Trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C22H25N2O4P and a molecular weight of approximately 395.411 g/mol, this compound exhibits significant electrophilic characteristics attributed to its indolium structure. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a trimethylated indole core linked to a vinyl group with a methyl-substituted indole moiety. This unique configuration contributes to its distinctive reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N2O4P |
| Molecular Weight | 395.411 g/mol |
| CAS Number | 83969-07-7 |
| Key Functional Groups | Indole, Vinyl, Phosphate |
The biological activity of this compound is primarily mediated through its interaction with various biological targets. The indolium ion is known for its electrophilic nature, allowing it to participate in nucleophilic attacks on cellular macromolecules such as proteins and nucleic acids.
Interaction Studies
Research indicates that compounds structurally similar to this indolium derivative exhibit a range of biological activities including:
- Antitumor Activity : Indole derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological effects of similar indole compounds:
- Antitumor Effects : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of indole derivatives in inhibiting tumor growth in vitro and in vivo models. The mechanism involved apoptosis induction through mitochondrial pathways.
- Antimicrobial Activity : Research demonstrated that certain indole-based compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as new antibiotics.
- Neuroprotective Studies : In animal models of Parkinson's disease, an indole derivative showed promise in reducing neuroinflammation and oxidative stress markers.
Comparative Analysis with Similar Compounds
The following table compares this compound with other notable indole derivatives:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1,3,3-trimethylindolenine | 35033-71-7 | Lacks phosphate group; simpler structure |
| 2-(1-methylindolyl)vinylindole | 59737-18-7 | Similar vinyl substitution but different substituents |
| 1-Methylindole | 83-34-1 | Basic indole structure; no vinyl or phosphate |
Q & A
Q. What are the most efficient synthetic routes for 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium, and how can reaction conditions be optimized?
A high-yield (95%) synthesis involves condensation reactions catalyzed by p-toluenesulfonic acid (p-TSA) under mild conditions . Key parameters include solvent choice (e.g., acetic anhydride or DMF), temperature control (50–70°C), and stoichiometric ratios of indole derivatives. Monitoring reaction progress via TLC or HPLC ensures optimal termination. Purification via recrystallization or column chromatography is critical to isolate the product as a white solid .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- IR spectroscopy : Peaks at 3406 cm⁻¹ (N-H stretch) and 1697 cm⁻¹ (C=O stretch) confirm functional groups .
- ¹H NMR : Signals at δ 7.2–7.8 ppm (aromatic protons) and δ 3.1–3.3 ppm (methyl groups) verify the indolium backbone and substituents .
- Mass spectrometry : A molecular ion peak at m/z 405.3 (C₂₇H₂₃N₃O⁺) matches the theoretical molecular weight .
- Elemental analysis : Measured C/H/N percentages (79.93%/5.75%/10.40%) align with calculated values (79.97%/5.72%/10.36%) .
Advanced Research Questions
Q. How can discrepancies in reported melting points (e.g., 291–293°C vs. literature 282–284°C) be resolved?
Variations may arise from polymorphic forms, impurities, or heating rate differences. To address this:
Q. What methodologies are recommended for analyzing photophysical properties (e.g., absorption/emission maxima)?
- UV-Vis spectroscopy : Dissolve in methanol and scan 300–800 nm; λmax near 630 nm suggests strong π-π* transitions .
- Fluorescence spectroscopy : Use quartz cuvettes and excite at λmax; measure quantum yield using a reference standard (e.g., rhodamine B) .
- Solvent polarity effects should be tested (e.g., DCM vs. DMSO) to assess Stokes shifts .
Q. How do regulatory requirements (e.g., EPA’s PMN reporting) impact academic research on this compound?
Under 40 CFR §721.10415, researchers must report significant new uses, including large-scale synthesis (>1 ton/year) or environmental release. Compliance involves:
Q. What strategies mitigate byproduct formation during synthesis?
Q. How can computational methods (e.g., DFT) predict reactivity or spectroscopic behavior?
- Calculate HOMO/LUMO energies (Gaussian 16) to predict electron-deficient sites for nucleophilic attack.
- Simulate NMR chemical shifts (GIAO method) and compare with experimental data .
- Model UV-Vis spectra using TD-DFT to validate experimental λmax.
Data Reproducibility and Contradiction Analysis
Q. Why do reported yields vary across studies, and how can reproducibility be improved?
Yield inconsistencies (e.g., 33–95%) stem from:
Q. How should researchers address conflicting spectral data (e.g., IR peak shifts)?
- Re-run spectra under identical conditions (e.g., KBr pellet preparation for IR).
- Cross-check with alternative techniques (e.g., Raman spectroscopy for C=O validation).
- Collaborate with multiple labs to establish consensus datasets .
Application-Oriented Questions
Q. What are potential biomedical applications of this indolium derivative?
- Fluorescent probes : Modify the ethenyl group to tune emission for cellular imaging .
- Antimicrobial studies : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays .
- Drug delivery : Conjugate with targeting moieties (e.g., folic acid) for cancer-selective uptake .
Tables for Key Data
Q. Table 1. Representative Synthetic Yields and Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| p-TSA | Acetic acid | 50 | 95 | |
| H₂SO₄ | DMF | 70 | 78 |
Q. Table 2. Critical Spectral Peaks
| Technique | Key Peaks | Assignment |
|---|---|---|
| IR | 3406 cm⁻¹, 1697 cm⁻¹ | N-H stretch, C=O stretch |
| ¹H NMR | δ 3.1–3.3 (s, 9H, CH₃) | Methyl groups |
| MS | m/z 405.3 [M⁺] | Molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
